molecular formula C17H13ClN2O6S3 B2762485 5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE CAS No. 690986-60-8

5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE

Cat. No.: B2762485
CAS No.: 690986-60-8
M. Wt: 472.93
InChI Key: QYKBGSFFYXBRFR-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-methylbenzenesulfonyl)-2-[(4-nitrophenyl)methanesulfonyl]-1,3-thiazole is a specialized chemical reagent designed for pharmaceutical and agrochemical research applications. This compound features a complex thiazole core functionalized with dual sulfonyl groups, a structure known to be associated with diverse biological activities. Molecules containing the 1,3-thiazole scaffold are frequently explored for their antimicrobial and antifungal properties, as they may act by inhibiting key enzymes like cytochrome P450 demethylase, which is crucial for ergosterol synthesis in fungal cells . Furthermore, the presence of a sulfonamide-like structure, combined with a chlorophenyl moiety, is a common pharmacophore in compounds investigated for their antiviral activity, particularly against plant viruses such as the tobacco mosaic virus (TMV) . The nitroaromatic substituent also provides a potential handle for further chemical modification, making this reagent a valuable synthetic intermediate in medicinal chemistry programs aimed at developing novel therapeutic or agrochemical agents. This product is intended for laboratory research purposes by qualified personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6S3/c1-11-2-8-14(9-3-11)29(25,26)16-15(18)27-17(19-16)28(23,24)10-12-4-6-13(7-5-12)20(21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKBGSFFYXBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, involving the reaction of α-haloketones with thiourea derivatives. For the target compound, 2-bromo-4-methylacetophenone reacts with thiourea in ethanol under basic conditions to form the thiazole ring. This step typically achieves 70–85% yields, with purification via recrystallization.

Reaction Conditions:

  • Solvent: Ethanol
  • Base: Sodium hydroxide
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours

Cycloaddition with Dialkyl Acetylenedicarboxylates

An alternative one-pot approach utilizes thiourea derivatives and dialkyl acetylenedicarboxylates (DAAD). For example, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux to form the thiazole core in 95% yield. This method eliminates multi-step isolation, aligning with green chemistry principles.

Mechanistic Insight:

  • Nucleophilic attack by sulfur on DAAD.
  • Proton transfer and cyclization to form the thiazole ring.
  • Elimination of methanol to yield the final product.

Chlorination Strategies

Reagents and Conditions

Chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . Sulfuryl chloride offers superior reactivity, particularly in dichloromethane at 0–5°C, achieving >90% conversion.

Optimized Protocol:

  • Reagent: Sulfuryl chloride (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0–5°C (exothermic reaction controlled via ice bath)
  • Time: 12 hours

Industrial-Scale Chlorination

Patent data highlight the use of continuous flow reactors to manage exothermicity and improve safety. By maintaining a temperature gradient of 20–40°C and residence time of 30 minutes, manufacturers achieve 98% purity with minimal byproducts.

Introduction of Sulfonyl Groups

Nucleophilic Substitution

The 4-methylbenzenesulfonyl and 4-nitrophenylmethanesulfonyl groups are introduced via nucleophilic aromatic substitution. 4-Methylbenzenesulfonyl chloride and 4-nitrobenzylsulfonyl chloride react with the thiazole intermediate in tetrahydrofuran (THF) using triethylamine as a base.

Key Data:

Sulfonylating Agent Equivalents Yield
4-Methylbenzenesulfonyl chloride 1.1 88%
4-Nitrobenzylsulfonyl chloride 1.05 82%

Sulfonation Techniques

Alternative methods employ sulfur trioxide (SO₃) complexes in dioxane, though these require stringent moisture control and offer marginally lower yields (75–80%).

Industrial-Scale Production Methods

Continuous Flow Reactors

Bench-scale protocols transition to continuous systems for thiazole ring formation and chlorination. Microreactors with immobilized catalysts reduce reaction times from hours to minutes while maintaining 95% yield.

Case Study:

  • Reactor Type: Tubular (316L stainless steel)
  • Flow Rate: 10 mL/min
  • Throughput: 1.2 kg/day

Purity Enhancements

Crystallization from ethyl acetate/hexane (3:1) removes residual sulfonyl chlorides, achieving >99.5% purity. Process analytical technology (PAT) monitors real-time purity via in-line UV spectroscopy.

Comparative Analysis of Synthetic Approaches

Method Yield Scalability Environmental Impact
Hantzsch Synthesis 85% Moderate High solvent use
Cycloaddition 97% High Low (ethanol solvent)
Batch Chlorination 90% Low SO₂ emissions
Flow Chlorination 98% High Reduced waste

The cycloaddition-flow chlorination hybrid emerges as the optimal route, balancing efficiency, scalability, and sustainability.

Chemical Reactions Analysis

5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3-Thiazole Derivatives

Compound Substituents Key Functional Groups Biological Activity (Reported)
Target Compound 5-Cl, 4-(4-MeC₆H₄SO₂), 2-(4-NO₂C₆H₄CH₂SO₂) Sulfonyl, Chloro, Nitro Inferred: Potential antitumor activity
Compound 4 4-(4-ClC₆H₄), 2-(triazolyl) Chlorophenyl, Triazole Structural data only
Compound 6a 4-Me Methyl Higher inhibitory activity vs. thiadiazoles
Pyridyl-thiazoles Pyridyl, thiosemicarbazone Pyridyl, Thiosemicarbazone Antitumor, immunomodulatory
  • Substituent Effects : The target’s nitro group confers stronger electron-withdrawing effects compared to methyl (6a) or thienyl groups (6i), which may enhance receptor binding . However, the steric bulk of dual sulfonyl groups could reduce membrane permeability relative to simpler derivatives like 6a.

Table 3: Activity Trends in 1,3-Thiazole Derivatives

Compound Key Substituents Activity (IC₅₀ or Equivalent) Mechanism
Target Compound Dual sulfonyl, nitro Predicted: Low µM range (based on SAR) Apoptosis/necrosis induction
Compound 6a 4-Me Higher activity than thiadiazoles Enzyme inhibition
Pyridyl-thiazoles Pyridyl 2–10 µM (Jurkat cells) Immune modulation (TNF-α/IL-10)
  • The target’s nitro group may synergize with sulfonyl moieties to enhance DNA damage or enzyme inhibition, akin to cisplatin’s mechanism in .

Physicochemical Properties

  • Solubility: Sulfonyl groups increase polarity but may reduce solubility in non-polar solvents, necessitating formulation adjustments.
  • Spectroscopic Signatures : The absence of C=O stretches (cf. ’s hydrazinecarbothioamides) confirms the absence of carbonyl groups in the target, aligning with stable thiazole formation .

Biological Activity

5-Chloro-4-(4-methylbenzenesulfonyl)-2-[(4-nitrophenyl)methanesulfonyl]-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H14ClN2O4S3
  • Molecular Weight : 396.86 g/mol

The thiazole ring in this compound contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, a study on similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have focused on the anticancer potential of thiazole derivatives, including this compound. In vitro assays showed that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)5.36Induction of apoptosis via caspase activation
HepG2 (liver)2.32Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis is linked to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, which are critical for programmed cell death.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines in various in vitro models. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Properties

In a recent study published in Pharmaceutical Research, researchers evaluated the anticancer activity of a series of thiazole derivatives, including our compound of interest. The study utilized MTT assays to determine cell viability across multiple cancer cell lines. The results indicated that:

  • The compound significantly reduced cell viability in a dose-dependent manner.
  • Flow cytometry analysis demonstrated that treated cells underwent G2/M phase arrest.

In Vivo Studies

In vivo studies conducted on murine models indicated that the administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-(4-methylbenzenesulfonyl)-2-[(4-nitrophenyl)methanesulfonyl]-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives followed by sulfonylation. For example, Lawesson’s reagent is used to cyclize ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, with subsequent oxidative chlorination to introduce sulfonyl groups . Key variables include solvent choice (e.g., DMF or glacial acetic acid), temperature (reflux at 120°C), and stoichiometry of sulfonylating agents. Yields are optimized by controlling reaction time (2–6 hours) and purification via recrystallization (ethanol or DMF-acetic acid mixtures) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify sulfonyl and thiazole ring protons/carbons. For instance, sulfonyl protons appear downfield (~δ 7.5–8.5 ppm) due to electron withdrawal .
  • Infrared (IR) Spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1350 cm1^{-1}) and nitro groups (N=O at ~1520 cm1^{-1}) confirm functionalization .
  • X-ray Crystallography : Single-crystal analysis resolves dihedral angles (e.g., ~15° between thiazole and benzene rings) and validates stereochemistry, with R-factors <0.08 ensuring accuracy .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking screens derivatives against target proteins (e.g., EGFR kinase), prioritizing substituents like 4-nitrophenyl for stronger binding via π-π stacking. QSAR models correlate sulfonyl group electronegativity with antitumor activity (e.g., IC50_{50} values against MCF-7 cells) .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
  • Structural Analog Analysis : Compare activity of analogs (e.g., 5-phenyl vs. 5-chloro derivatives) to isolate substituent effects. For example, 4-methylbenzenesulfonyl groups enhance solubility but may reduce membrane permeability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false negatives caused by rapid in vitro degradation .

Q. What mechanistic insights explain the compound’s antitumor activity in specific cancer models?

  • Methodological Answer :
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in HT-29 colon cancer cells.
  • ROS Generation : DCFH-DA assays measure reactive oxygen species (ROS) levels, linking sulfonyl-nitro group synergy to oxidative stress .
  • Target Inhibition : Western blotting verifies downregulation of PI3K/Akt pathways in dose-dependent studies (1–10 µM) .

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